molecular formula C18H21N3O4S B2468712 N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide CAS No. 847938-09-4

N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide

Cat. No. B2468712
CAS RN: 847938-09-4
M. Wt: 375.44
InChI Key: KKRZJOFGWSIKPV-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide” is a chemical compound with the molecular formula C18H21N3O4S and a molecular weight of 375.4420 . It is listed under the CAS Number 847938-09-4 .

Scientific Research Applications

Novel Synthesis Techniques

A study by Anbarasan et al. (2011) introduced a benign electrophilic cyanation process utilizing N-Cyano-N-phenyl-p-methylbenzenesulfonamide for creating various benzonitriles from (hetero)aryl bromides, showcasing a methodology that could potentially apply to the synthesis of related compounds like N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide for pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Chemical Reactivity and Derivatization

Research by Ayres et al. (2018) explored the synthesis and reactivity of N-allenyl cyanamides through a one-pot deoxycyanamidation-isomerization approach using propargyl alcohol and N-cyano-N-phenyl-p-methylbenzenesulfonamide. This study opens avenues for derivatization of similar compounds, enhancing their utility in creating diverse cyanamide products (Ayres, Williams, Tizzard, Coles, Ling, & Morrill, 2018).

Potential Pharmaceutical Applications

A 2017 study synthesized a series of amino derivatives of mefenamic acid, including 4-aminobenzenesulfonamide derivatives, demonstrating significant anti-inflammatory activity. This suggests that compounds like N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide could have potential applications in designing new anti-inflammatory agents (Mahdi, 2017).

Environmental and Degradation Studies

The degradation and transformation of pharmaceuticals in the environment is a crucial area of research. For instance, studies on acetaminophen's degradation in soil provide insights into the fate of similar compounds, highlighting the potential for formation of degradation products with altered biological activity and mobility (Li, Ye, & Gan, 2014).

properties

IUPAC Name

N-(4-acetamidophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-3-9-17(10-4-13)26(24,25)19-12-11-18(23)21-16-7-5-15(6-8-16)20-14(2)22/h3-10,19H,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRZJOFGWSIKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide

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